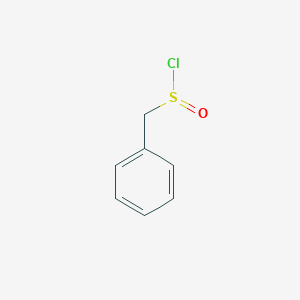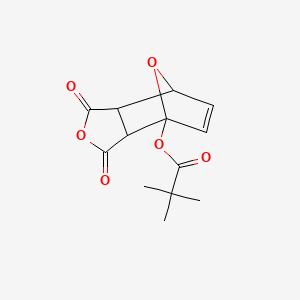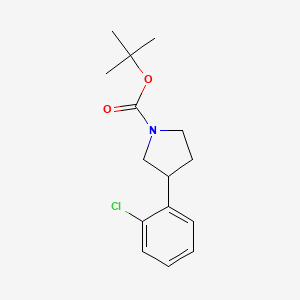
1-Boc-3-(2-chlorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(2-chlorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 2-chlorophenyl group attached to the third carbon of the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry.
準備方法
The synthesis of 1-Boc-3-(2-chlorophenyl)pyrrolidine typically involves the reaction of 3-(2-chlorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
1-Boc-3-(2-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives or reduction to form more saturated compounds.
Common reagents used in these reactions include nucleophiles for substitution, acids for deprotection, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Boc-3-(2-chlorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its unique structure imparts specific properties to the final products.
作用機序
The mechanism of action of 1-Boc-3-(2-chlorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the Boc group can influence the compound’s solubility, stability, and bioavailability, while the 2-chlorophenyl group can enhance binding affinity and selectivity for the target.
類似化合物との比較
1-Boc-3-(2-chlorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-phenylpyrrolidine: Lacks the chlorine atom on the phenyl ring, which may result in different reactivity and biological activity.
1-Boc-3-(4-chlorophenyl)pyrrolidine: Has the chlorine atom in a different position on the phenyl ring, potentially affecting its chemical and biological properties.
1-Boc-3-(2-fluorophenyl)pyrrolidine: Contains a fluorine atom instead of chlorine, which can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological characteristics compared to its analogs.
特性
分子式 |
C15H20ClNO2 |
|---|---|
分子量 |
281.78 g/mol |
IUPAC名 |
tert-butyl 3-(2-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10H2,1-3H3 |
InChIキー |
MJZLWPCSDJBARI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)

![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)
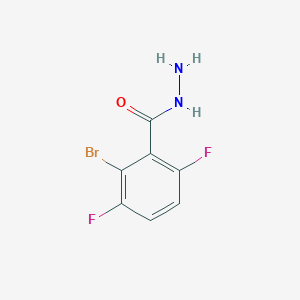
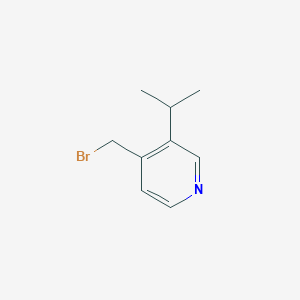
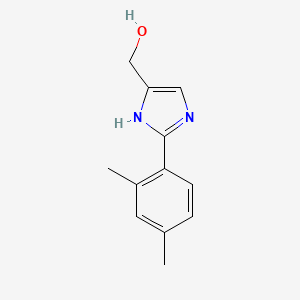
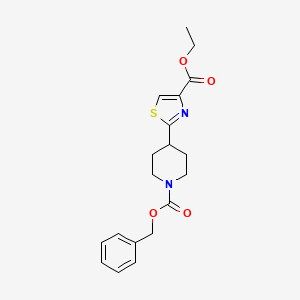
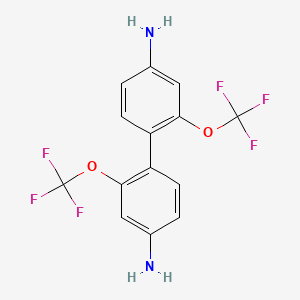
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
